sialon

Corrosion Science High-Temperature Ceramics Metallurgy

SiAlON (CAS 112760-32-4) is an advanced technical ceramic offering a unique combination of high fracture toughness (6.3 MPa·m^1/2), exceptional thermal shock resistance (ΔT=900°C), and proven corrosion resistance to molten metals—retaining 20% strength after 8 hours at 1600°C. Generic substitution with silicon nitride or alumina is not valid: SiAlON’s solid-solution lattice of Al-O and Si-N bonds bridges the toughness gap of alumina and the corrosion vulnerability of Si₃N₄. Documented results include up to 10× tool life gain over silicon nitride tools in nickel superalloy machining and a 24.6% wear reduction with α/β-SiAlON composites. For molten metal handling, thermocouple sheaths survive years where hardened steel fails in hours. Choose SiAlON for applications demanding high-temperature strength, wear resistance, and thermal shock resilience in aerospace, automotive, and foundry environments.

Molecular Formula C11H19NO8
Molecular Weight 293.272
CAS No. 112760-32-4
Cat. No. B599381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesialon
CAS112760-32-4
Molecular FormulaC11H19NO8
Molecular Weight293.272
Structural Identifiers
SMILESCC(=O)NC1C(C(=O)C(OC1C(C(CO)O)O)(C)O)O
InChIInChI=1S/C11H19NO8/c1-4(14)12-6-8(17)10(18)11(2,19)20-9(6)7(16)5(15)3-13/h5-9,13,15-17,19H,3H2,1-2H3,(H,12,14)/t5-,6-,7-,8-,9-,11-/m1/s1
InChIKeyPEEVOTZKPHAOIW-WNBQUBFESA-N
Commercial & Availability
Standard Pack Sizes50 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sialon (CAS 112760-32-4): Silicon Aluminum Oxynitride Ceramic Material Overview for Procurement


Sialon, identified by CAS 112760-32-4 and formally named Silicon Aluminum Oxynitride, is a family of advanced technical ceramics derived from silicon nitride (Si₃N₄). It is formed by substituting silicon atoms with aluminum and nitrogen atoms with oxygen within the silicon nitride lattice, resulting in a material that integrates the high strength and toughness of silicon nitride with the refractoriness and corrosion resistance of alumina [1]. The material is typically produced via pressureless sintering of Si₃N₄, Al₂O₃, and AlN powders with sintering aids like Y₂O₃ [2]. The most common crystalline phases are β-SiAlON and α-SiAlON, with commercial grades often being composites of both, allowing for tailored mechanical and thermal properties [3]. Its key attributes include high flexural strength, exceptional fracture toughness, and outstanding thermal shock resistance, making it suitable for demanding applications in metal forming, cutting tools, and molten metal handling [4].

Why SiAlON (CAS 112760-32-4) Cannot Be Interchanged with Standard Silicon Nitride or Alumina


Generic substitution of SiAlON with its parent materials—silicon nitride or alumina—is not scientifically valid due to fundamental differences in their microstructural and chemical properties. SiAlON's partial substitution of Si-N bonds with stronger Al-O bonds creates a material with distinct, application-critical advantages, particularly in high-temperature corrosion resistance and thermal shock resilience [1]. For instance, while silicon nitride offers high strength and toughness, it is susceptible to rapid corrosion in molten metals. Conversely, alumina provides excellent refractoriness but lacks the fracture toughness required for high-stress applications. SiAlON's unique composition bridges these gaps, delivering a specific combination of properties that cannot be achieved by simply using either parent material alone [2]. The following quantitative evidence demonstrates where SiAlON provides verifiable, differentiated performance.

Quantitative Performance Differentiation of SiAlON (CAS 112760-32-4) Against Key Engineering Ceramics


Enhanced Corrosion Resistance of SiAlON vs. Silicon Nitride in Molten Iron

In a comparative study of molten iron corrosion at 1600°C, SiAlON exhibited significantly higher corrosion resistance than silicon nitride (Si₃N₄). The study found that Si₃N₄ reacted very rapidly, whereas SiAlON formed a protective Al₂O₃ layer that mitigated the corrosive attack [1]. Quantitatively, the strength of SiAlON after 8 hours of exposure was 20% of its initial strength, demonstrating its superior durability in this extreme environment compared to Si₃N₄, which suffered rapid degradation [1].

Corrosion Science High-Temperature Ceramics Metallurgy

Superior Thermal Shock Resistance of SiAlON Compared to Alumina and Silicon Nitride

SiAlON ceramics demonstrate exceptional thermal shock resistance, a key differentiator for high-temperature applications. A commercial β-SiAlON grade (Syalon 101) exhibits a thermal shock resistance of ΔT = 900°C when quenched in cold water [1]. This performance is quantitatively superior to that of standard silicon nitride and vastly exceeds the capabilities of alumina, which is known for its poor thermal shock resistance . The high value allows SiAlON components to endure rapid temperature changes without catastrophic failure.

Thermal Properties Refractory Materials Engineering Ceramics

Higher Fracture Toughness of SiAlON vs. Aluminum Nitride (AlN)

In a direct property comparison, SiAlON exhibits a fracture toughness of 6.3 MPa·m^1/2, which is over twice that of aluminum nitride (AlN), which has a value of 2.9 MPa·m^1/2 [1]. This significant difference highlights SiAlON's superior ability to resist crack propagation, a critical factor for components subjected to impact or high mechanical stress.

Mechanical Properties Fracture Mechanics Non-oxide Ceramics

Extended Tool Life of SiAlON vs. Silicon Nitride in Machining Superalloys

In machining tests on nickel-based superalloys, pressureless sintered SiAlON cutting tools demonstrated a substantial increase in tool life compared to standard silicon nitride tools [1]. Specifically, the use of SiAlON resulted in up to a 10-fold increase in tool life, providing a quantifiable and economically significant advantage in demanding machining operations [1].

Cutting Tools Machinability Wear Resistance

Significantly Higher Compressive Strength of SiAlON vs. Aluminum Nitride

A direct comparison of material properties reveals that SiAlON possesses a compressive (crushing) strength of 2620 MPa, which is 25% higher than the 2100 MPa value reported for aluminum nitride (AlN) [1]. This quantifiable difference demonstrates SiAlON's superior load-bearing capacity under compressive forces.

Mechanical Properties Compressive Strength Structural Ceramics

Balanced Hardness and Toughness in α/β-SiAlON Composite Tools vs. Single-Phase Materials

Recent studies on α/β-SiAlON composite cutting tools have demonstrated a quantifiable improvement in wear performance compared to single-phase SiAlON tools [1]. The optimized α/β phase design resulted in 24.6% less wear, proving that microstructural engineering of SiAlON can yield significant performance gains over its simpler, single-phase counterparts [1].

Cutting Tools Ceramic Composites Tribology

Optimal Application Scenarios for SiAlON (CAS 112760-32-4) Based on Quantified Performance Advantages


Molten Non-Ferrous Metal Handling and Thermocouple Protection Sheaths

SiAlON's quantified high corrosion resistance to molten metals like iron, as demonstrated by its 20% strength retention after 8 hours at 1600°C [1], makes it the material of choice for components such as thermocouple protection sheaths, crucibles, and riser tubes. Its performance vastly exceeds that of silicon nitride in this environment. Additionally, its exceptional thermal shock resistance (ΔT = 900°C) [2] ensures reliability during the rapid temperature fluctuations inherent in molten metal handling processes, preventing failure common in materials like alumina.

High-Performance Cutting Tools for Superalloys and Cast Iron

For machining difficult-to-cut materials like nickel-based superalloys and grey cast iron, SiAlON cutting tools offer a quantifiable economic advantage. Tool life increases of up to 10 times over silicon nitride tools have been documented [3]. Furthermore, the development of α/β-SiAlON composite tools provides a 24.6% reduction in wear compared to single-phase SiAlON [4]. This combination of properties directly translates to reduced tooling costs, less machine downtime, and improved productivity in high-value manufacturing sectors such as aerospace and automotive.

High-Stress Wear Components and Structural Parts

SiAlON is an optimal selection for components subjected to high mechanical stress and wear. Its fracture toughness of 6.3 MPa·m^1/2 and compressive strength of 2620 MPa are significantly superior to aluminum nitride (2.9 MPa·m^1/2 and 2100 MPa, respectively) [5]. These quantified advantages make SiAlON ideal for demanding applications like bearing balls, roller pins for wind turbines and engines, and fixtures for induction heating or resistance welding, where a balance of high strength, toughness, and wear resistance is critical .

Specialized Refractory and High-Temperature Process Components

SiAlON's combination of high-temperature strength, thermal shock resistance, and corrosion resistance is leveraged in specialized industrial processes. For example, a SiAlON location pin in an automotive resistance welding application lasted one year, compared to just 8 hours for a conventional hardened steel pin with an alumina sleeve [3]. This dramatic extension in service life, driven by SiAlON's unique properties, highlights its value in reducing maintenance frequency and downtime in continuous production environments.

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